molecular formula C15H23NO3 B2366932 6-Cyclohexylcarbamoyl-4-methyl-cyclohex-3-enecarboxylic acid CAS No. 510725-15-2

6-Cyclohexylcarbamoyl-4-methyl-cyclohex-3-enecarboxylic acid

Cat. No. B2366932
CAS RN: 510725-15-2
M. Wt: 265.353
InChI Key: VQURAOWMDIMNCC-UHFFFAOYSA-N
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Description

“6-Cyclohexylcarbamoyl-4-methyl-cyclohex-3-enecarboxylic acid” is a chemical compound with the molecular formula C15H23NO3 and a molecular weight of 265.35 . It’s used for proteomics research .

Scientific Research Applications

Synthesis Applications

6-Cyclohexylcarbamoyl-4-methyl-cyclohex-3-enecarboxylic acid and its analogs are involved in various synthesis applications. For example, selective reduction of nitro groups in similar cyclohexenecarboxylates forms hexahydrocarbazoles, which are essential in generating tricyclic frameworks (Labadie & Parmer, 2011). Additionally, these compounds are used in the total synthesis of natural products like pericosine A, contributing to the understanding of their structure and properties (Usami & Ueda, 2005).

Medicinal Chemistry

In medicinal chemistry, derivatives of cyclohex-1-enecarboxylic acid, like 2-(3-(Naphthalen-2-yl)propanamido)cyclohex-1-enecarboxylic acid, are studied for their potential as hydroxyl-carboxylic acid (HCA) receptor agonists. These studies include the design and synthesis of novel aryl derivatives to understand receptor activation (Bobiļeva et al., 2014).

Organic Chemistry

In organic chemistry, these compounds are used in microwave-assisted cyclization processes, leading to the synthesis of benzo[c]chromen-6-ones and their analogues, showcasing their versatility in creating complex organic structures (Dao et al., 2018). They also play a role in electro-organic reactions, such as the Kolbe reaction, demonstrating the varied chemical behaviors these compounds can exhibit (Hawkes et al., 1976).

Novel Compound Synthesis

Research into endophytic fungi has led to the isolation of new metabolites like 6-hydroxy-6-isopropylcyclohex-1-enecarboxylic acid, indicating the potential of these compounds in discovering new biologically active substances (Dai et al., 2005).

properties

IUPAC Name

6-(cyclohexylcarbamoyl)-4-methylcyclohex-3-ene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO3/c1-10-7-8-12(15(18)19)13(9-10)14(17)16-11-5-3-2-4-6-11/h7,11-13H,2-6,8-9H2,1H3,(H,16,17)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQURAOWMDIMNCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC(C(C1)C(=O)NC2CCCCC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>39.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49728974
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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